molecular formula C12H13N3O B14873607 (Z)-N'-hydroxy-2-phenyl-2-(1H-pyrrol-1-yl)acetimidamide

(Z)-N'-hydroxy-2-phenyl-2-(1H-pyrrol-1-yl)acetimidamide

Cat. No.: B14873607
M. Wt: 215.25 g/mol
InChI Key: TWPFRTQDBZJNMQ-UHFFFAOYSA-N
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Description

(Z)-N’-hydroxy-2-phenyl-2-(1H-pyrrol-1-yl)acetimidamide is a compound that features a unique structure combining a phenyl group, a pyrrole ring, and an imidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-hydroxy-2-phenyl-2-(1H-pyrrol-1-yl)acetimidamide typically involves the condensation of 2-phenyl-2-(1H-pyrrol-1-yl)acetonitrile with hydroxylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the imidamide structure. The reaction is usually conducted in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-hydroxy-2-phenyl-2-(1H-pyrrol-1-yl)acetimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oximes, amines, substituted phenyl or pyrrole derivatives, and nitriles.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-hydroxy-2-phenyl-2-(1H-pyrrol-1-yl)acetimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

The compound has shown potential in biological studies, particularly in the development of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a valuable tool in biochemical research .

Medicine

In medicinal chemistry, (Z)-N’-hydroxy-2-phenyl-2-(1H-pyrrol-1-yl)acetimidamide is investigated for its potential therapeutic properties. It has been studied for its antimicrobial, anticancer, and anti-inflammatory activities .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in material science .

Mechanism of Action

The mechanism of action of (Z)-N’-hydroxy-2-phenyl-2-(1H-pyrrol-1-yl)acetimidamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to changes in cellular processes and biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-N’-hydroxy-2-phenyl-2-(1H-pyrrol-1-yl)acetimidamide is unique due to its combination of a phenyl group, a pyrrole ring, and an imidamide moiety. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

N'-hydroxy-2-phenyl-2-pyrrol-1-ylethanimidamide

InChI

InChI=1S/C12H13N3O/c13-12(14-16)11(15-8-4-5-9-15)10-6-2-1-3-7-10/h1-9,11,16H,(H2,13,14)

InChI Key

TWPFRTQDBZJNMQ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(/C(=N/O)/N)N2C=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C(C(=NO)N)N2C=CC=C2

Origin of Product

United States

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